17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
Stigmasta-4,25-dien-3-one is a naturally occurring steroidal compound with the molecular formula C29H46O. It is a derivative of stigmasterol, a plant sterol found in various plant sources. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmasta-4,25-dien-3-one can be synthesized from sitosterol through a series of chemical reactions. One method involves the direct hydroxylation of the sitosterol side chain using methyl (trifluoromethyl) dioxirane, followed by dehydration of the 25-hydroxylated compound with phosphorus oxychloride .
Industrial Production Methods
Industrial production of stigmasta-4,25-dien-3-one typically involves the extraction of sitosterol from plant sources, followed by chemical modification to obtain the desired compound. The process may include steps such as purification, hydroxylation, and dehydration under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Stigmasta-4,25-dien-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: PCC and KMnO4 are commonly used oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Stigmasta-4,22-dien-3-one, stigmasta-4,22-diene-3,6-dione, and 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol.
Reduction: Reduced derivatives with modified biological activities.
Scientific Research Applications
Stigmasta-4,25-dien-3-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroidal compounds.
Biology: Investigated for its potential anti-inflammatory and cytotoxic activities.
Medicine: Explored for its potential use in treating androgen-dependent diseases and as an anti-viral agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of stigmasta-4,25-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines and other inflammatory mediators . This inhibition is achieved through the down-regulation of phospho-p38 mitogen-activated protein kinase and the phosphorylation and degradation of the inhibitor of NF-κB .
Comparison with Similar Compounds
Stigmasta-4,25-dien-3-one can be compared with other similar compounds, such as:
- Sitostenone (CAS#1058-61-3)
- Stigmasta-4,22,25-trien-3-one (CAS#848669-09-0)
- Stigmasta-4,22-dien-3-one (CAS#55722-32-2)
- Stigmastadienone (CAS#20817-72-5)
- Stigmasterol (CAS#83-48-7)
- Beta-Sitosterol (CAS#83-46-5)
- Sitosteryl palmitate (CAS#2308-85-2)
- Stigmasta-5,8-dien-3-ol (CAS#570-72-9)
- Alpha-Spinasterol (CAS#481-18-5)
- Alpha-Spinasterol acetate (CAS#4651-46-1)
- Alpha-Spinasterone (CAS#23455-44-9)
These compounds share structural similarities but differ in their functional groups and biological activities. Stigmasta-4,25-dien-3-one is unique due to its specific molecular structure and the resulting biological properties.
Properties
Molecular Formula |
C29H46O |
---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18,20-21,24-27H,2,7-17H2,1,3-6H3 |
InChI Key |
IUJSEAGAJKMVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C |
Origin of Product |
United States |
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